molecular formula C10H14Cl2F3N3 B15305214 1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride

1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride

Cat. No.: B15305214
M. Wt: 304.14 g/mol
InChI Key: RYSHHKIWCFLDGN-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility and stability.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the piperazine moiety can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes in the body, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H12Cl2F3N3
Molecular Weight: 292.13 g/mol
CAS Number: 134853-26-8

The compound features a piperazine ring substituted with a trifluoromethyl-pyridine moiety, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.

Biological Activity

  • Antidepressant-like Effects : Research indicates that compounds with similar structures exhibit antidepressant properties by modulating serotonin levels in the brain. Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression .
  • Antipsychotic Potential : The compound may also exhibit antipsychotic effects through dopamine receptor antagonism. This mechanism is crucial for treating disorders like schizophrenia, where dopamine dysregulation is prevalent .
  • Neuroprotective Properties : Some studies suggest that piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Identified structure-activity relationships (SAR) indicating that piperazine derivatives enhance serotonin receptor affinity.
Demonstrated neuroprotective effects in vitro against oxidative stress in neuronal cultures.
Reported potential antipsychotic effects through modulation of dopaminergic pathways in animal models.

Comparative Analysis

To understand the position of this compound among similar compounds, a comparison with other piperazine derivatives is useful:

CompoundBiological ActivityMechanism
This compoundAntidepressant, neuroprotectiveSerotonin/Dopamine modulation
Piperazine derivative AAntipsychoticDopamine antagonism
Piperazine derivative BAnxiolyticGABAergic enhancement

Properties

Molecular Formula

C10H14Cl2F3N3

Molecular Weight

304.14 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]piperazine;dihydrochloride

InChI

InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-7-15-2-1-9(8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H

InChI Key

RYSHHKIWCFLDGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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